3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid
Description
This compound is a coumarin-thiazole hybrid featuring a carbamoylpropanoic acid moiety. Its structure combines a 2-oxo-2H-chromen-3-yl (coumarin) core with a 1,3-thiazole ring linked via a carbamoylpropanoic acid group. The molecule is synthesized via two primary routes:
- Route i: Direct acylation of 3-(2-amino-1,3-thiazol-4-yl)-coumarin with succinic anhydride in benzene or glacial acetic acid, yielding 48–52% .
- Route ii: Hantzsch reaction between 3-(ω-bromoacetyl)coumarins and 3-amino(thioxo)methylcarbamoylpropanoic acid, achieving superior yields and purity .
Key spectral data includes:
Properties
IUPAC Name |
4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVHRQTDRWXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins in a one-pot three-component condensation reaction under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are often applied. This includes using environmentally benign solvents, catalysts, and energy-efficient processes to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form different derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl moiety can yield various oxidized derivatives, while reduction of the thiazole ring can produce reduced thiazole compounds.
Scientific Research Applications
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can bind to metal ions, affecting their biological functions. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Thiazole Derivatives with Varied Substituents
Compound 10 (3-{4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino}propanoic Acid)
- Structure: Replaces the carbamoyl group with a phenylamino substituent.
- Properties : Higher molecular weight (378.40 g/mol) and melting point (172–173°C) compared to the target compound.
- Synthesis: Reacts 3-(bromoacetyl)coumarin with thiourea derivatives in refluxing ethanol .
Compound 3k (3-{(2,5-Dimethylphenyl)[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]amino}propanoic Acid)
Coumarin Derivatives with Alternative Heterocycles
3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenylpyrazol-4-yl]propanoic Acid (Compound 30)
- Structure : Replaces thiazole with a pyrazole ring.
- Synthesis : Condensation of 4-formylpyrazole with malonic acid followed by hydrazine reduction (high yield) .
- Key Difference : Pyrazole’s electron-rich nature may alter solubility and reactivity compared to thiazole derivatives.
N-Substituted Cinnamamides (e.g., 6a-j)
Propanoic Acid Derivatives with Non-Coumarin Cores
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
- Structure : Thiadiazole ring instead of thiazole, lacking coumarin.
- Properties : Lower molecular weight (243.28 g/mol) and altered reactivity due to thiadiazole’s electron-deficient nature .
(2E)-3-(2-Nitrophenyl)-2-{[4-(biphenyl-4-yl)thiazol-2-yl]hydrazinylidene}propanoic Acid
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Route ii (Hantzsch reaction) outperforms direct acylation (route i) in yield and purity for the target compound .
Substituent Effects : Bulky groups (e.g., 2,5-dimethylphenyl in 3k) improve crystallinity and thermal stability .
Heterocycle Impact : Pyrazole derivatives (e.g., 30) exhibit distinct electronic properties compared to thiazole analogs, influencing reactivity .
Spectral Trends: Carbamoylpropanoic acid derivatives consistently show strong C=O (1684–1726 cm⁻¹) and NH/O–H (3176–3448 cm⁻¹) IR bands .
Biological Activity
3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound can be described by its molecular formula and is characterized by a thiazole ring fused with a chromenone moiety. The structural formula is detailed below:
Synthesis
Synthesis methods for this compound typically involve multi-step reactions starting from commercially available precursors. The synthesis often includes the formation of the thiazole ring followed by the introduction of the chromenone moiety through condensation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing chromenone and thiazole moieties exhibit significant anticancer properties. For instance, in vitro tests indicated that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 3k | A549 (Lung) | 54.9 | <0.001 |
| 3k | Caco-2 (Colon) | 39.8 | <0.001 |
| Control | Untreated | 100 |
These results suggest that the incorporation of specific substituents can enhance the anticancer efficacy against colorectal adenocarcinoma cells compared to lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanism : It interferes with protein synthesis in bacterial cells, leading to cell death.
- Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, thereby inhibiting their growth.
Case Studies
A notable case study involved testing this compound on murine models bearing xenograft tumors derived from human colorectal cancer cells. The treatment resulted in a significant reduction in tumor size compared to control groups, further validating its potential as an effective therapeutic agent .
Q & A
Q. What are the standard synthetic protocols for synthesizing 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a coumarin-thiazole precursor (e.g., 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine) with a propanoic acid derivative.
- Step 2: Reflux conditions (e.g., ethanol or acetone under 70–80°C for 6–12 hours) to facilitate carbamoyl bond formation .
- Step 3: Purification via recrystallization (methanol or ethanol) or column chromatography.
Example: In related thiazole-coumarin hybrids, intermediates are synthesized using aromatic aldehydes and ketones under acidic conditions, followed by elemental analysis to confirm purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the thiazole ring (δ 7.2–8.3 ppm for aromatic protons), coumarin carbonyl (δ 160–170 ppm), and propanoic acid chain (δ 2.5–3.5 ppm for CH2 groups) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, NH stretches at 3200–3300 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 490.09 for a related chromen-thiazole derivative) .
- Elemental Analysis: Validate purity (≤0.4% deviation between calculated and observed C/H/N/S values) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazole-coumarin hybrids?
Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test parameters like solvent polarity (e.g., DMF vs. ethanol), reaction time (6–24 hours), and catalyst loading (e.g., p-toluenesulfonic acid) .
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
- Purification Refinement: Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations .
Q. How should discrepancies in spectral data during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., coumarin-thiazole derivatives in and ) to identify unexpected shifts caused by electron-withdrawing groups (e.g., nitro or methoxy substituents) .
- X-ray Crystallography: Resolve ambiguities in tautomeric forms or regiochemistry (e.g., thiazole vs. thiadiazole ring confirmation) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and validate experimental data .
Q. What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR or COX-2) using fluorescence polarization or ELISA .
- Cytotoxicity Profiling: Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with IC50 calculations .
- Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., halogen, nitro, or methoxy groups) to correlate structural features with activity .
Q. How can researchers design SAR studies for derivatives with substituent variations?
Methodological Answer:
- Substituent Libraries: Prepare derivatives with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups at the coumarin 4-position or thiazole 5-position .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with propanoic acid moiety) .
- Data Analysis: Apply multivariate regression to link substituent Hammett constants (σ) with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
